REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.F[C:23]1[C:24]([N+:31]([O-:33])=[O:32])=[C:25]([CH:28]=[CH:29][CH:30]=1)[NH:26][CH3:27]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([O:8][C:23]1[C:24]([N+:31]([O-:33])=[O:32])=[C:25]([CH:28]=[CH:29][CH:30]=1)[NH:26][CH3:27])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,6.7|
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Name
|
|
Quantity
|
9.54 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(NC)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
EXTRACTION
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Details
|
followed by toluene extraction
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Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(NC)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |